7-bromo-6-chloro-8-fluoro-4aH-quinazolin-4-one
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Overview
Description
7-bromo-6-chloro-8-fluoro-4aH-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure includes a quinazoline core with bromine, chlorine, and fluorine substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-6-chloro-8-fluoro-4aH-quinazolin-4-one typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate aniline derivatives with formamide or its derivatives under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis can be employed to enhance reaction efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is crucial to achieving the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
7-bromo-6-chloro-8-fluoro-4aH-quinazolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to yield dihydroquinazolinones.
Cyclization and Condensation: It can participate in cyclization reactions to form fused ring systems or condensation reactions with aldehydes and ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, and amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are employed.
Major Products
The major products formed from these reactions include substituted quinazolinones, quinazoline N-oxides, and dihydroquinazolinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable candidate for drug development.
Medicine: It has shown promise in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: The compound is used in the development of agrochemicals, dyes, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-bromo-6-chloro-8-fluoro-4aH-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, interfere with DNA replication, and modulate signaling pathways. For example, it may inhibit tyrosine kinases, leading to the suppression of cancer cell proliferation. The presence of halogen atoms enhances its binding affinity to target proteins, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 7-bromo-6-chloroquinazolin-4-one
- 6-chloro-7-fluoroquinazolin-4-one
- 8-bromo-6-chloroquinazolin-4-one
Uniqueness
7-bromo-6-chloro-8-fluoro-4aH-quinazolin-4-one is unique due to the presence of three different halogen atoms, which impart distinct electronic and steric properties. This unique combination enhances its reactivity and binding affinity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H3BrClFN2O |
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Molecular Weight |
277.48 g/mol |
IUPAC Name |
7-bromo-6-chloro-8-fluoro-4aH-quinazolin-4-one |
InChI |
InChI=1S/C8H3BrClFN2O/c9-5-4(10)1-3-7(6(5)11)12-2-13-8(3)14/h1-3H |
InChI Key |
PEFMQJFBZVBIDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C2=NC=NC(=O)C21)F)Br)Cl |
Origin of Product |
United States |
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